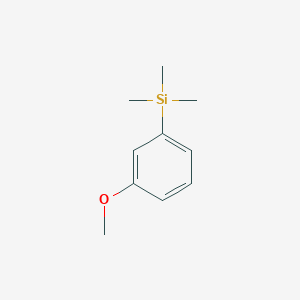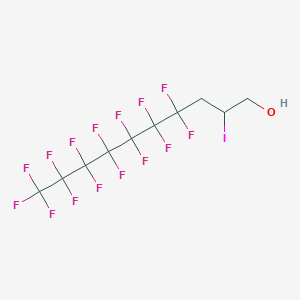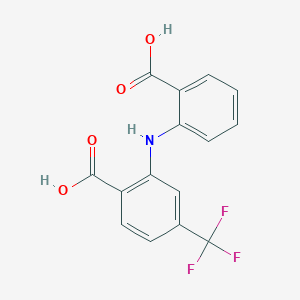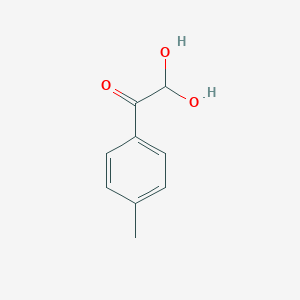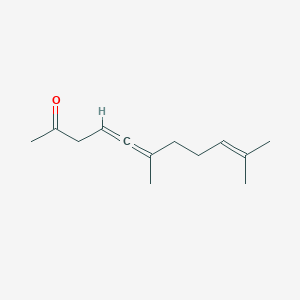
6,10-Dimethyl-4,5,9-undecatrien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethyl-4,5,9-undecatrien-2-one is a natural compound found in various plants and fruits. It is also known as DMNT and has a unique aroma that is used in the fragrance industry. This compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6,10-Dimethyl-4,5,9-undecatrien-2-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the growth of cancer cells. It may also work by repelling insects through its strong aroma.
Biochemische Und Physiologische Effekte
6,10-Dimethyl-4,5,9-undecatrien-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have insect repellent properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,10-Dimethyl-4,5,9-undecatrien-2-one in lab experiments include its natural origin, its unique aroma, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its high cost and the difficulty of synthesizing it.
Zukünftige Richtungen
There are several future directions for the study of 6,10-Dimethyl-4,5,9-undecatrien-2-one. One direction is to further study its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its insect repellent properties and its potential use as an insecticide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, the synthesis of this compound needs to be further optimized to reduce its cost and increase its accessibility for research purposes.
Conclusion:
In conclusion, 6,10-Dimethyl-4,5,9-undecatrien-2-one is a natural compound with potential applications in various fields. The synthesis of this compound requires a high level of expertise and equipment. This compound has been the subject of scientific research due to its potential use in cancer treatment and as an insecticide. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
6,10-Dimethyl-4,5,9-undecatrien-2-one can be synthesized through various methods. One of the most common methods is the isolation of this compound from plants and fruits. Another method involves chemical synthesis using starting materials such as citral and acetone. The synthesis of this compound requires a high level of expertise and equipment.
Wissenschaftliche Forschungsanwendungen
6,10-Dimethyl-4,5,9-undecatrien-2-one has been the subject of scientific research due to its potential applications in various fields. In the fragrance industry, this compound is used as a natural flavoring agent. It has also been studied for its potential use as an insecticide, due to its repellent properties. Additionally, this compound has been studied for its potential use in cancer treatment due to its anti-cancer properties.
Eigenschaften
CAS-Nummer |
16647-05-5 |
|---|---|
Produktname |
6,10-Dimethyl-4,5,9-undecatrien-2-one |
Molekularformel |
C13H20O |
Molekulargewicht |
192.3 g/mol |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7H,5,8,10H2,1-4H3 |
InChI-Schlüssel |
KLTSFSBBACTSHL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=C=CCC(=O)C)C)C |
Kanonische SMILES |
CC(=CCCC(=C=CCC(=O)C)C)C |
Andere CAS-Nummern |
16647-05-5 |
Synonyme |
6,10-Dimethyl-4,5,9-undecatrien-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



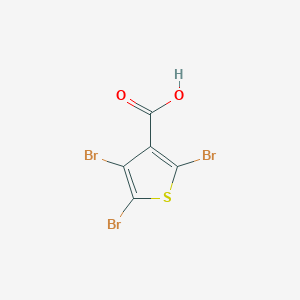
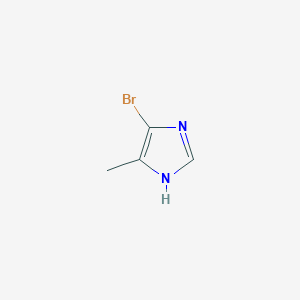
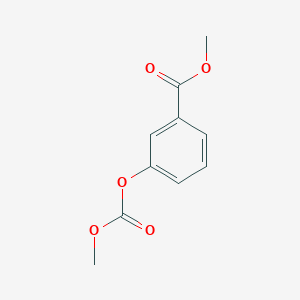
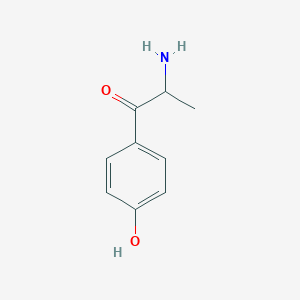
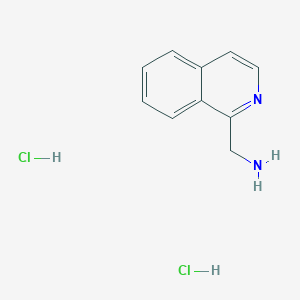
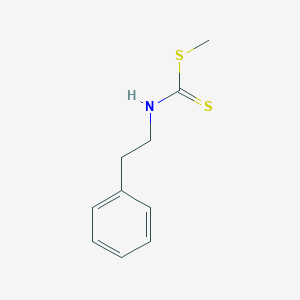
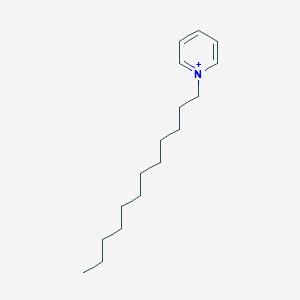
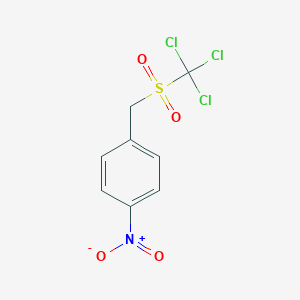
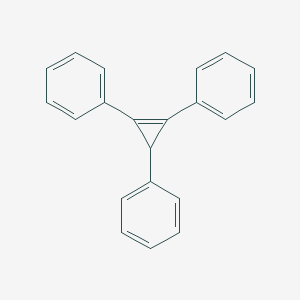
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
